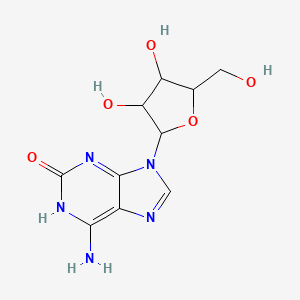

Crotonoside

描述

Crotonoside is a purine nucleoside.

This compound is a natural product found in Croton tiglium with data available.

作用机制

Target of Action

Crotonoside, also known as 2-Hydroxyadenosine, is a guanosine analog that primarily targets tyrosine kinases and Fms-like tyrosine kinase 3 (FLT3) . It also interacts with Histone Deacetylase 3 and 6 (HDAC3/6) . These targets play crucial roles in cell signaling, growth, and differentiation.

Mode of Action

This compound acts as a potent inhibitor of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. It also inhibits FLT3 and HDAC3/6 . FLT3 is a receptor tyrosine kinase, mutations of which are associated with acute myeloid leukemia (AML). HDAC3/6 are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid, affecting gene expression.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits FLT3 signaling, leading to cell cycle arrest in the G0/G1 phase and apoptosis . It also suppresses the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms . This results in the modulation of the HDAC3/NF-κB-p65 and HDAC6/c-Myc signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied, and it has been found that the response to this compound is dose disproportional to the maximum plasma concentration and the area under the time–concentration curve in plasma over the range of 12.5-50.0 mg/kg . After intravenous administration, this compound is highly distributed in tissues .

Result of Action

The action of this compound leads to significant molecular and cellular effects. In vitro, this compound exhibited selective inhibition in AML cells . In vivo, this compound treatment at 70 and 35 mg/kg/d produced significant AML tumor inhibition rates of 93.5% and 73.6%, respectively . It also remarkably improved clinical arthritic symptoms in a collagen-induced arthritic (CIA) mouse model .

生化分析

Biochemical Properties

Crotonoside has been reported to be a potent tyrosine kinase inhibitor with immunosuppressive effects on immune cells . It interacts with enzymes such as Fms-like tyrosine kinase 3 (Flt3) and HDAC3/6 . The nature of these interactions involves the inhibition of these enzymes, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in acute myeloid leukemia (AML) cells, this compound treatment leads to a significant inhibition of Flt3 signaling, cell cycle arrest in G0/G1 phase, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to selectively suppress the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits selective inhibition in AML cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in vivo, this compound treatment at 70 and 35 mg/kg/d produced significant AML tumor inhibition rates of 93.5% and 73.6%, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for histone lysine crotonylation (Kcr), a process that is regulated by enzymes such as GCDH and ECHS1 .

生物活性

Crotonoside, a bioactive compound derived from the plant genus Croton, has garnered attention for its diverse biological activities, particularly in cancer research. This article synthesizes findings from various studies, highlighting the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily extracted from Croton Herba and is recognized for its strong antitumor properties. Research indicates that it can inhibit the growth of various cancer cell lines, particularly acute myeloid leukemia (AML) cells. The compound's efficacy is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells, making it a subject of interest for further pharmacological studies.

- Inhibition of Cell Viability : this compound has been shown to significantly decrease the viability of AML cells in a concentration-dependent manner. For instance, the IC50 value for KG-1 cells was found to be 20.77 μM , while THP-1 cells exhibited an IC50 of 60.69 μM . This suggests a selective potency against certain AML cell lines.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the DNA synthesis phase (S phase) by downregulating key proteins such as CDK2 and Cyclin B1. This disruption leads to a reduced transition from the S phase to the G2 phase, effectively halting cancer cell proliferation .

- Apoptosis Induction : this compound triggers apoptosis in AML cells through the modulation of apoptotic pathways. It has been observed to reverse the expression of APOBEC3G in KG-1 cells, which is associated with DNA damage and cellular stress responses .

- Pharmacokinetics and Tissue Distribution : Studies have demonstrated that this compound exhibits dose-dependent pharmacokinetics with significant tissue distribution following intravenous administration. Notably, high concentrations were found in the liver, indicating potential metabolic pathways for its antitumor effects .

Table 1: Summary of this compound's Effects on AML Cell Lines

| Cell Line | IC50 (μM) | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| KG-1 | 20.77 | S phase arrest | Yes |

| THP-1 | 60.69 | Minimal | Yes |

| MV-4-11 | Not specified | G2 phase reduction | Yes |

| NB4 | Not specified | Less effective | Limited |

This table summarizes key findings regarding the inhibitory effects of this compound on different AML cell lines, illustrating its variable efficacy.

Additional Pharmacological Effects

Beyond its antitumor activity, this compound has demonstrated other pharmacological effects:

科学研究应用

Immunotherapeutic Applications

1. Anti-Arthritic Effects

Recent studies have highlighted the potential of crotonoside as an immunosuppressive agent in treating autoimmune disorders, particularly rheumatoid arthritis. A notable study investigated its effects on collagen-induced arthritis (CIA) in DBA/1 mice. The results demonstrated that this compound treatment significantly alleviated clinical symptoms of arthritis, as evidenced by:

- Reduced Pro-inflammatory Cytokines : Serum levels of pro-inflammatory cytokines were markedly decreased following treatment with this compound.

- Dendritic Cell Modulation : The expression of co-stimulatory molecules (CD40, CD80, MHC class II) on dendritic cells was suppressed, indicating a reduction in their activation and infiltration into synovial tissues .

The study concluded that this compound could be further explored as a therapeutic agent for autoimmune diseases due to its ability to modulate pathogenic dendritic cells .

Neuroprotective Effects

2. Neuroinflammation and Neurodegenerative Disorders

This compound has also been investigated for its neuroprotective properties. A study examined the anti-neuroinflammatory effects of extracts from Croton tiglium, which contain this compound. Key findings included:

- Inhibition of Microglial Activation : this compound demonstrated the ability to inhibit the activation of microglial cells, which play a crucial role in neuroinflammation.

- Protection Against Neuronal Cell Death : The compound exhibited protective effects on neuronal cells under inflammatory conditions, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease .

These findings underscore the promise of this compound in developing treatments for conditions characterized by neuroinflammation.

Summary of Research Findings

The following table summarizes key research findings regarding the applications of this compound:

属性

IUPAC Name |

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKUYHXYGGJMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939474 | |

| Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-71-9 | |

| Record name | Crotonoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。